2-(Ethylsulfonyl)-5-(pyrrolidin-1-yl)-4-tosylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfonyl)-5-(pyrrolidin-1-yl)-4-tosylthiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfonyl group, a pyrrolidinyl group, and a tosyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-5-(pyrrolidin-1-yl)-4-tosylthiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution using pyrrolidine and an appropriate leaving group on the thiazole ring.
Sulfonylation: The ethylsulfonyl group can be added through a sulfonylation reaction using ethylsulfonyl chloride and a base.
Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-5-(pyrrolidin-1-yl)-4-tosylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups on the thiazole ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor binding.
Medicine: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-5-(pyrrolidin-1-yl)-4-tosylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)-5-(pyrrolidin-1-yl)-4-tosylthiazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(Ethylsulfonyl)-5-(morpholin-1-yl)-4-tosylthiazole: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
2-(Ethylsulfonyl)-5-(pyrrolidin-1-yl)-4-methylthiazole: Similar structure but with a methyl group instead of a tosyl group.
Uniqueness
2-(Ethylsulfonyl)-5-(pyrrolidin-1-yl)-4-tosylthiazole is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the ethylsulfonyl, pyrrolidinyl, and tosyl groups allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20N2O4S3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-5-pyrrolidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C16H20N2O4S3/c1-3-24(19,20)16-17-14(15(23-16)18-10-4-5-11-18)25(21,22)13-8-6-12(2)7-9-13/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
RLWYLRRKAKCREH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.